4-Chloro-2-fluorobenzothioamide
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Overview
Description
4-Chloro-2-fluorobenzothioamide is an organic compound with the molecular formula C7H5ClFNS. It is a derivative of benzothioamide, characterized by the presence of chlorine and fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the desired thioamide .
Industrial Production Methods
Industrial production of 4-Chloro-2-fluorobenzothioamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted benzothioamides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include corresponding amines.
Scientific Research Applications
4-Chloro-2-fluorobenzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzamide
- 4-Chloro-2-fluorobenzonitrile
- 4-Chloro-2-fluorobenzaldehyde
Uniqueness
4-Chloro-2-fluorobenzothioamide is unique due to the presence of both chlorine and fluorine atoms on the benzothioamide scaffold, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-2-fluorobenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPXTWOYNKUFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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